molecular formula C3D6O B1165879 Acetone-d6 (DNPH Derivative) CAS No. 92350-12-4

Acetone-d6 (DNPH Derivative)

Cat. No.: B1165879
CAS No.: 92350-12-4
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Description

Acetone-d6 (2,4-dinitrophenylhydrazone; DNPH derivative) is a deuterated isotopologue of acetone chemically modified via derivatization with 2,4-dinitrophenylhydrazine (DNPH). This compound, with the molecular formula (CD₃)₂C=NNHC₆H₃(NO₂)₂ and a molecular weight of 244.23 g/mol, is widely utilized as a certified reference standard in environmental and analytical chemistry for quantifying aldehydes and ketones . Its deuterated methyl groups (CD₃) enhance nuclear magnetic resonance (NMR) signal resolution by eliminating proton interference, making it valuable in quantum mechanical NMR studies for precise spin parameter calculations .

Acetone-d6 (DNPH Derivative) is synthesized by reacting deuterated acetone (acetone-d6) with DNPH under acidic conditions, forming a stable hydrazone bond. The derivative exhibits >98.0% purity (GC), ensuring reliability in calibration workflows for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) . Its primary application lies in detecting low-molecular-weight carbonyl compounds in complex matrices, such as exhaled breath condensate (EBC) and air samples, where isotopic labeling minimizes background interference .

Properties

CAS No.

92350-12-4

Molecular Formula

C3D6O

Synonyms

ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE

Origin of Product

United States

Preparation Methods

Reagents and Equipment

  • Acetone-d6 (≥98% isotopic purity, CAS 666-52-4)

  • 2,4-Dinitrophenylhydrazine (purified via recrystallization)

  • Sulfuric acid (0.5–5% v/v in ethanol)

  • Ethanol (HPLC-grade)

  • Semi-preparative HPLC system (C18 column, acetonitrile mobile phase)

Stepwise Protocol

  • Dissolution of DNPH : 0.5 g DNPH is dissolved in 10 mL concentrated H2SO4 under ice cooling to prevent premature decomposition.

  • Reaction Initiation : Add 1.2 molar equivalents of acetone-d6 dropwise to the DNPH solution at 0–5°C.

  • Stirring : React for 2.5 hours at room temperature (20–25°C) with continuous agitation.

  • Neutralization : Adjust pH to 5.0 using potassium bicarbonate (KHCO3) to stabilize the hydrazone.

  • Filtration and Evaporation : Remove precipitated impurities via vacuum filtration; concentrate the filtrate under reduced pressure.

  • Purification : Isolate the derivative via semi-preparative HPLC (acetonitrile:H2O = 70:30, 1 mL/min), yielding 65–75% pure product.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability while maintaining deuterium integrity:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (1–5 L)Continuous Flow
Catalyst0.5% H2SO4Solid Acid Resins
Temperature20–25°C30–40°C
Yield65–75%85–90%
PurificationSemi-preparative HPLCCrystallization (Ethanol)

Industrial protocols employ solid acid catalysts (e.g., Amberlyst-15) to minimize corrosion and enhance recyclability. Continuous flow reactors reduce reaction times from hours to minutes, achieving throughputs of 50–100 kg/month.

Optimization of Reaction Conditions

Acid Concentration

  • 0.5% H2SO4 : Minimizes side reactions (e.g., acetal formation) while achieving 90% conversion in 2 hours.

  • >5% H2SO4 : Accelerates reaction but promotes dehydration of labile aldehydes, reducing yield by 15–20%.

Solvent Selection

  • Ethanol : Optimal for dissolving both DNPH and acetone-d6; avoids kinetic trapping observed in acetonitrile.

  • Aqueous Mixtures : >10% water induces hydrolysis of the hydrazone, necessitating anhydrous conditions.

Temperature Effects

  • 0–5°C : Slows reaction (24-hour completion) but prevents DNPH degradation.

  • 30–40°C : Industrial preference, balancing speed (2-hour completion) and thermal stability.

Purification and Characterization Methods

Chromatographic Purification

  • HPLC Conditions :

    • Column: Eurospher II C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30)

    • Flow Rate: 1 mL/min

    • Detection: UV at 360 nm

Spectroscopic Validation

  • ¹H-NMR : Absence of signals at δ 2.1 ppm confirms deuterium purity.

  • HRMS : Calculated for C9H5D6N4O4: 283.1482; Found: 283.1485.

Challenges and Solutions in Synthesis

ChallengeSolution
Isotopic DilutionUse acetone-d6 with ≥98% purity
Hydrazone HydrolysisMaintain pH 5.0 during workup
Co-elution in HPLCGradient elution (40–70% B in 20 min)

Deuterium exchange with protic solvents remains a critical issue, mitigated by using anhydrous ethanol and inert atmosphere handling.

Recent Advances in Preparation Techniques

Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (80–85%). Microfluidic systems enable nanomole-scale synthesis for high-throughput screening, though scalability remains limited.

Applications of Prepared Derivatives

Acetone-d6 (DNPH Derivative) is utilized in:

  • EPA Method 8315A : Quantifying airborne carbonyls with IDMS.

  • Metabolic Flux Analysis : Tracking acetone metabolism in hepatic studies .

Chemical Reactions Analysis

Types of Reactions

Acetone-d6 (DNPH Derivative) primarily undergoes addition-elimination reactions. The DNPH group reacts with carbonyl compounds to form hydrazone derivatives, which are stable and can be easily analyzed.

Common Reagents and Conditions

The common reagents used in the reactions involving Acetone-d6 (DNPH Derivative) include acids (such as hydrochloric acid) to catalyze the reaction and solvents like acetonitrile or methanol to dissolve the reactants. The reaction conditions typically involve room temperature and atmospheric pressure.

Major Products

The major product formed from the reaction of Acetone-d6 (DNPH Derivative) with carbonyl compounds is the corresponding hydrazone derivative. This product is stable and can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Scientific Research Applications

Acetone-d6 (DNPH Derivative) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetone-d6 (DNPH Derivative) involves the formation of a hydrazone derivative through a nucleophilic addition-elimination reaction. The DNPH group adds to the carbonyl group of the target compound, forming an intermediate, which then eliminates a molecule of water to form the stable hydrazone derivative . This reaction is highly specific and allows for the accurate detection and quantification of carbonyl compounds.

Comparison with Similar Compounds

Key Observations :

  • Deuteration Advantage: Acetone-d6’s deuterated methyl groups provide distinct NMR spectral profiles compared to non-deuterated analogues, enabling precise quantification in proton-rich environments .
  • Purity Variance: While non-deuterated DNPH derivatives often achieve >99% purity (HPLC), acetone-d6 (DNPH) prioritizes GC-grade purity (>98%), reflecting methodological preferences in target applications .

Analytical Performance

Detection Sensitivity

DNPH derivatives universally leverage the dinitrophenyl group for charge retention in mass spectrometry (MS), enabling consistent fragmentation patterns across analogues. However, differentiation relies on precursor ion masses corresponding to the aldehyde/ketone moiety:

  • Acetone-d6 (DNPH): Precursor ion at m/z 244 (deuterated acetone moiety) .
  • Formaldehyde (DNPH): Precursor ion at m/z 210 (formaldehyde moiety) .

Chromatographic Behavior

Retention times vary due to hydrophobicity differences:

  • Acetone-d6 (DNPH) elutes later than formaldehyde-DNPH but earlier than larger aldehydes (e.g., valeraldehyde-DNPH) in reversed-phase LC systems .

Physicochemical Stability

  • Storage : All DNPH derivatives require storage at ≤5°C in airtight containers to prevent degradation, with shelf lives ≤30 days .
  • Solubility: Acetone-d6 (DNPH) exhibits high solubility in acetonitrile, mirroring trends in non-deuterated counterparts .

Application-Specific Considerations

  • Environmental Analysis: Non-deuterated DNPH derivatives (e.g., formaldehyde-DNPH) dominate air sampling due to cost-effectiveness, whereas acetone-d6 (DNPH) is reserved for isotope dilution MS in complex biological matrices .
  • Certification Standards : Acetone-d6 (DNPH) is certified by agencies like Chem Service, offering traceable standards with validated analytical methods, a feature shared with high-purity analogues from Supelco and Aldrich .

Research Findings and Limitations

  • NMR Advancements : Quantum mechanical NMR analysis of acetone-d6 (DNPH) in acetone-d6 solvent has enabled digital reference standards, reducing reliance on physical calibrants .
  • MS Limitations : Despite structural similarities, deuterated derivatives may introduce isotopic effects in chromatography, necessitating method revalidation when switching between analogues .

Q & A

Q. Experimental Design

Matrix Spike Recovery : Spike deuterated derivative into air/water samples at low (1 µg/mL), medium (10 µg/mL), and high (50 µg/mL) levels. Calculate recovery rates (target: 85–115%) to assess matrix interference .

Ion Suppression Tests : Compare LC-MS/MS signals of standards in solvent vs. matrix extracts. >20% signal suppression necessitates cleanup (e.g., solid-phase extraction with C18 cartridges) .

Cross-Validation : Confirm results via GC-MS after derivatization with pentafluorobenzyl hydroxylamine to rule out DNPH-specific artifacts .

How does isotopic purity of Acetone-d6 DNPH affect quantification accuracy?

Advanced Research Question
Deuterium purity (>98%) is critical to avoid overlap with non-deuterated acetone-DNPH traces. For example, 95% isotopic purity introduces a 5% error in internal standard correction. Quantify isotopic enrichment via high-resolution mass spectrometry (HRMS) or ¹H-NMR (absence of residual proton signals at δ 2.1 ppm for non-deuterated acetone) .

What are the limitations of using Acetone-d6 DNPH in kinetic studies of carbonyl compound formation?

Research Gap Analysis
While Acetone-d6 DNPH effectively quantifies static carbonyl levels, its use in dynamic kinetic assays (e.g., photooxidation studies) is limited by:

  • Reaction Quenching : DNPH derivatization requires acidic conditions (pH 2–3), which may alter reaction pathways.
  • Time Resolution : Derivatization times (≥1 hour) preclude real-time monitoring. Alternative methods, like proton-transfer-reaction mass spectrometry (PTR-MS), are better suited for kinetic tracking .

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